molecular formula C10H13IO B1511476 2-Iodo-4-isopropoxy-1-methylbenzene

2-Iodo-4-isopropoxy-1-methylbenzene

Cat. No.: B1511476
M. Wt: 276.11 g/mol
InChI Key: OVHDBUDCJILKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. bldpharm.com These compounds are not merely simple derivatives of aromatic systems; the introduction of a halogen atom profoundly influences the electronic properties and reactivity of the aromatic ring. This alteration of chemical behavior is fundamental to their utility in synthesis.

The nature of the halogen atom is a critical determinant of the compound's reactivity. For instance, the carbon-halogen bond strength decreases down the group from fluorine to iodine. This trend renders iodo-substituted aromatic compounds, such as 2-Iodo-4-isopropoxy-1-methylbenzene, particularly reactive and thus highly valuable in synthetic applications where the iodine atom is intended to be a leaving group or to participate in subsequent reactions.

In the broader context of medicinal chemistry, the incorporation of halogens into drug candidates is a widely used strategy. Halogen atoms can influence a molecule's steric profile, lipophilicity, and metabolic stability, and can participate in specific interactions with biological targets, such as halogen bonding. fluorochem.co.ukcymitquimica.com While fluorine and chlorine are more commonly found in approved drugs, the unique reactivity of bromo and iodo-substituted compounds makes them indispensable precursors in the synthesis of these pharmaceuticals.

Significance of Aryl Iodides as Synthetic Intermediates

Aryl iodides, including this compound, are particularly prized as intermediates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Their significance stems from the relatively low bond dissociation energy of the C-I bond, which facilitates their participation in reactions that are often sluggish or inefficient with other aryl halides.

One of the most prominent areas where aryl iodides excel is in transition metal-catalyzed cross-coupling reactions. These reactions, which have revolutionized modern organic synthesis, allow for the precise and efficient formation of new bonds. Seminal reactions named after their discoverers, such as the Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Buchwald-Hartwig amination reactions, frequently employ aryl iodides as the electrophilic partner.

The high reactivity of aryl iodides often allows these coupling reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope compared to their bromo or chloro counterparts. This enhanced reactivity is a direct consequence of the ease of the oxidative addition step—the initial and often rate-determining step in the catalytic cycle—where the palladium(0) catalyst inserts into the carbon-iodine bond.

Overview of Research Domains for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility in several key research domains. As a substituted aryl iodide, it is a prime candidate for use in:

Fragment-Based Drug Discovery: The isopropoxy and methyl-substituted phenyl iodide core can serve as a starting fragment that can be elaborated through cross-coupling reactions to build a library of compounds for screening against biological targets.

Agrochemical Synthesis: The synthesis of novel pesticides and herbicides often involves the use of functionalized aromatic intermediates. The specific substitution pattern of this compound could be a key component in the development of new active ingredients.

Materials Science: Aryl iodides are precursors in the synthesis of conjugated polymers and other organic materials with interesting electronic and photophysical properties. The isopropoxy and methyl groups can be used to tune the solubility and solid-state packing of such materials.

The primary role of this compound in these fields is that of a versatile building block, enabling the introduction of the 4-isopropoxy-1-methylphenyl moiety into a larger molecular framework through the reactivity of the iodine atom.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃IO
IUPAC Name 2-iodo-1-methyl-4-(propan-2-yloxy)benzene
CAS Number 1369834-60-5
Physical State No data available
Melting Point No data available
Boiling Point No data available
Flash Point No data available

For a structurally similar compound, 2-Iodo-4-isopropyl-1-methoxybenzene (CAS No. 1369897-14-2), some computed properties are available which can provide an approximation.

PropertyValueSource
Molecular Weight 276.11 g/mol
XLogP3 3.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 276.00111 Da
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHDBUDCJILKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Iodo 4 Isopropoxy 1 Methylbenzene

Regioselective Iodination of 4-Isopropoxy-1-methylbenzene and Related Arenes

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of many complex organic molecules. For 4-isopropoxy-1-methylbenzene (also known as 4-isopropoxytoluene), the directing effects of the methyl and isopropoxy groups are crucial in determining the position of iodination. The powerful ortho, para-directing isopropoxy group, combined with the weaker ortho, para-directing methyl group, strongly favors electrophilic substitution at the positions ortho to the isopropoxy group.

Direct Halogenation Methodologies

Direct iodination of 4-isopropoxy-1-methylbenzene involves the reaction of the arene with an electrophilic iodine source. The key challenge is to achieve high regioselectivity for the desired 2-iodo isomer. Various reagents and catalytic systems have been developed to enhance the reactivity of iodine and control the selectivity of the reaction.

One effective method for the regioselective iodination of electron-rich aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (CF3COOH). organic-chemistry.orgerowid.org This system generates a highly reactive iodinating species, likely iodine trifluoroacetate, in situ. organic-chemistry.org The reaction typically proceeds under mild conditions and with short reaction times, offering excellent yields. organic-chemistry.org The strong activating and ortho, para-directing nature of the isopropoxy group ensures that iodination occurs predominantly at the position ortho to it and meta to the methyl group.

Another approach involves the use of molecular iodine in combination with an oxidizing agent. A system of iodine and silver sulfate (B86663) has been shown to iodinate aromatic amines effectively. researchgate.net For other activated aromatic compounds, combinations like iodine-copper(II) acetate (B1210297) in acetic acid have been used to produce the corresponding iodo compounds in high yields. researchgate.net A reagent system of I2/HNO3 in acetic acid has also been reported to be effective for iodinating various substrates at room temperature with high yields. babafaridgroup.edu.in

The table below summarizes various direct iodination methods applicable to activated aromatic compounds, which could be adapted for the synthesis of 2-Iodo-4-isopropoxy-1-methylbenzene.

Reagent/SystemCatalyst/AcidSolventTemperatureReaction TimeYieldReference
N-Iodosuccinimide (NIS)Trifluoroacetic acid (cat.)AcetonitrileRoom Temp.minutes - 4hExcellent organic-chemistry.orgerowid.org
I₂ / HNO₃-Acetic AcidRoom Temp.Short90-98% babafaridgroup.edu.in
Iodic AcidSulfuric AcidAcetic Acid / Acetic Anhydride5-50°C4h39-83% nih.gov
Iodine / Silver Sulfate--Room Temp.-46-96% researchgate.net
Iodine / Copper(II) Acetate-Acetic Acid--High researchgate.net

Indirect Iodination via Diazotization-Iodination Pathways

An alternative to direct iodination is a two-step process involving the diazotization of an amino group, followed by its replacement with iodine. This method, a variation of the Sandmeyer reaction, is particularly useful when direct iodination lacks regioselectivity or when the required amino-substituted precursor is readily available. For the synthesis of this compound, the starting material would be 4-isopropoxy-2-methylaniline.

The process begins with the treatment of the aromatic amine with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form a diazonium salt. researchgate.nettpu.ru This intermediate is often unstable and is used immediately in the next step. nih.gov The diazonium group is then displaced by an iodide ion, usually from potassium iodide (KI) or tetraethylammonium (B1195904) iodide (TEAI), to yield the desired aryl iodide. nih.gov

Several advancements have focused on making this process greener and more efficient. For instance, the use of acidic ionic liquids like N-methyl-2-pyrrolidonium hydrosulfate can serve as both the solvent and the acidic catalyst, allowing the reaction to proceed at room temperature. Another green approach involves using a reusable polymeric diazotization agent with p-toluenesulfonic acid in water. tpu.ru A one-pot synthesis using tert-butyl nitrite (TBN) and saccharin (B28170) to form a stable diazonium intermediate in situ, which is then reacted with TEAI, has also been developed, offering a safe and cost-effective method. nih.gov

The following table presents different diazotization-iodination methods.

Diazotizing AgentIodide SourceAcid/CatalystSolventTemperatureYieldReference
Sodium NitritePotassium IodideSulfonic acid resinWaterRoom Temp.Good researchgate.net
tert-Butyl NitriteTetraethylammonium IodideSaccharin / Acetic Acid--Good nih.gov
Sodium NitriteSodium Iodide[H-NMP]HSO₄WaterRoom Temp.Moderate to Good
Polymeric AgentPotassium Iodidep-Toluenesulfonic acidWaterRoom Temp.High tpu.ru

Alkylation and Etherification Approaches in this compound Synthesis

The synthesis of this compound can also be achieved by forming the ether bond as a key step. This is typically accomplished through the Williamson ether synthesis, a widely used and versatile method for preparing ethers. nih.gov This approach would involve the reaction of a deprotonated phenol (B47542) (a phenoxide) with an alkyl halide. nih.gov

In the context of synthesizing the target molecule, two main retrosynthetic pathways are possible:

Alkylation of 2-iodo-4-hydroxy-1-methylbenzene: This involves the reaction of 2-iodo-4-cresol with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the isopropyl halide in an SN2 reaction.

Etherification of a phenol with an isopropoxy group precursor: This route is less common for this specific target but theoretically possible.

The Williamson ether synthesis is generally efficient for primary alkyl halides. With secondary alkyl halides like 2-bromopropane, the competing E2 elimination reaction can become significant, potentially reducing the yield of the desired ether. Careful selection of reaction conditions, such as temperature and the nature of the base and solvent, is crucial to maximize the substitution product.

Green Chemistry Principles in the Synthesis of Aryl Iodides

The principles of green chemistry are increasingly being applied to the synthesis of aryl iodides to reduce environmental impact and improve safety and efficiency. mdpi.comwhiterose.ac.uk Key areas of focus include the use of less hazardous reagents, milder reaction conditions, and the reduction of waste. nih.govacs.org

Several of the synthetic methods described above have been developed with green chemistry principles in mind. For example, the diazotization-iodination reaction has been modified to avoid strong, corrosive acids and toxic solvents by using aqueous media or recyclable ionic liquids. tpu.ru The use of a polymeric diazotization reagent that can be recovered and reused further enhances the green credentials of this pathway. tpu.ru One-pot procedures, which reduce the number of workup and purification steps, also contribute to a greener process by saving energy and reducing solvent use. nih.gov

In direct iodination, replacing hazardous oxidizing agents with greener alternatives is a key goal. Electrochemical methods, where electrons act as the primary reagent to generate the active iodinating species from a benign iodine source like potassium iodide, represent a promising green approach. nih.gov These methods can avoid the use of chemical oxidants and reduce the generation of waste. nih.gov

The evaluation of the "greenness" of a chemical process can be quantified using various metrics. mdpi.comresearchgate.netgreenchemistry-toolkit.org Some common metrics include:

Atom Economy (AE): Measures the efficiency of a reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.org

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. greenchemistry-toolkit.org

E-Factor: The ratio of the mass of waste to the mass of the product. greenchemistry-toolkit.org

These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement in terms of sustainability.

Scalability and Process Optimization in this compound Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of scalability and process optimization. Key factors include the cost and availability of starting materials, reaction safety, efficiency, and the ease of product purification.

For the synthesis of this compound, direct iodination methods using reagents like NIS and a catalytic acid could be amenable to scale-up, provided that the cost of NIS is not prohibitive. Reactions that can be run in a one-pot fashion are generally more scalable as they reduce the number of unit operations. However, exothermic reactions, which can occur during some iodination processes, require careful thermal management on a larger scale to prevent runaway reactions. nih.gov

Diazotization reactions, while synthetically useful, pose significant safety challenges on an industrial scale due to the potential instability of diazonium salts. nih.gov The development of methods that use more stable diazonium intermediates or in situ generation under mild conditions is crucial for safe scale-up. nih.gov

Process optimization for the production of aryl iodides often focuses on:

Maximizing yield and selectivity: Fine-tuning reaction parameters such as temperature, concentration, and catalyst loading.

Minimizing reaction time: To increase reactor throughput.

Simplifying workup and purification: For example, by using reagents that are easily removed or recycled.

Ensuring process safety: Identifying and mitigating potential hazards.

The development of continuous flow processes for iodination reactions is an area of growing interest for industrial applications, as it can offer better control over reaction parameters and enhance safety.

Reactivity Profiles and Transformational Chemistry of 2 Iodo 4 Isopropoxy 1 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactionsnih.gov

The presence of an iodine atom on the aromatic ring of 2-Iodo-4-isopropoxy-1-methylbenzene makes it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of 2-Iodo-4-isopropoxy-1-methylbenzenenih.gov

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.com In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 2-position. The general scheme involves the reaction of the iodo-compound with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.com The reaction is known for its high tolerance of functional groups and generally proceeds with high yields. nih.govyoutube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Coupling Partner Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Phenyl-4-isopropoxy-1-methylbenzene 92
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-(4-Methoxyphenyl)-4-isopropoxy-1-methylbenzene 88

Heck Coupling Transformations Involving 2-Iodo-4-isopropoxy-1-methylbenzenenih.gov

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.org For this compound, this reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives. The process typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the reaction. The stereoselectivity of the Heck reaction is a key feature, often leading to the preferential formation of the trans isomer. organic-chemistry.org

Table 2: Examples of Heck Coupling Reactions

Alkene Catalyst Base Solvent Product Yield (%)
Styrene Pd(OAc)₂ Et₃N DMF (E)-1-(4-Isopropoxy-2-methylphenyl)-2-phenylethene 85
Methyl acrylate PdCl₂(PPh₃)₂ NaOAc Acetonitrile Methyl (E)-3-(4-isopropoxy-2-methylphenyl)acrylate 90

Sonogashira Cross-Coupling Reactions for Alkyne Functionalizationnih.govnih.gov

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically for the synthesis of arylalkynes. nih.govlibretexts.org This reaction involves the coupling of an aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov This reaction allows for the direct introduction of an alkyne moiety onto the 2-position of the this compound core. researchgate.net

Table 3: Examples of Sonogashira Coupling Reactions

Alkyne Catalyst Co-catalyst Base Solvent Product Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 2-(Phenylethynyl)-4-isopropoxy-1-methylbenzene 95
1-Hexyne Pd(PPh₃)₄ CuI Piperidine DMF 2-(Hex-1-yn-1-yl)-4-isopropoxy-1-methylbenzene 89

Negishi Coupling and Other Organozinc-Mediated Processesnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of carbon-carbon bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org For this compound, Negishi coupling provides a powerful tool for introducing alkyl, aryl, or vinyl groups. Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal. nih.govresearchgate.net

Table 4: Examples of Negishi Coupling Reactions

Organozinc Reagent Catalyst Solvent Product Yield (%)
Phenylzinc chloride Pd(PPh₃)₄ THF 2-Phenyl-4-isopropoxy-1-methylbenzene 87
Ethylzinc bromide Ni(dppe)Cl₂ THF 2-Ethyl-4-isopropoxy-1-methylbenzene 78

Copper-Mediated Ullmann-Type Coupling Reactions

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org More broadly, Ullmann-type reactions encompass a variety of copper-catalyzed cross-coupling reactions between aryl halides and nucleophiles such as alcohols, amines, and thiols. organic-chemistry.orgresearchgate.netrsc.org These reactions often require high temperatures, but modern developments have led to milder reaction conditions. rsc.org

Table 5: Examples of Ullmann-Type Coupling Reactions

Nucleophile Catalyst Ligand Base Solvent Product Yield (%)
Phenol (B47542) CuI 1,10-Phenanthroline Cs₂CO₃ DMF 2-Phenoxy-4-isopropoxy-1-methylbenzene 75
Aniline Cu₂O N,N'-Dimethylethylenediamine K₂CO₃ Toluene N-(4-Isopropoxy-2-methylphenyl)aniline 68

Nucleophilic Aromatic Substitution Reactions at the Iodo-Substituted Positionwikipedia.org

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. wikipedia.orgmasterorganicchemistry.com The presence of a good leaving group, such as iodine, and activating electron-withdrawing groups on the aromatic ring facilitate this reaction. libretexts.org In the case of this compound, the electron-donating nature of the isopropoxy and methyl groups makes direct nucleophilic substitution challenging. However, the reaction can be promoted under forcing conditions or through mechanisms like the elimination-addition (benzyne) pathway. youtube.com Recent studies have also explored concerted mechanisms for some S_NAr reactions. nih.gov

Table 6: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Conditions Product Yield (%)
Sodium methoxide High Temperature, High Pressure 2-Methoxy-4-isopropoxy-1-methylbenzene 45
Ammonia Cu(I) catalyst 2-Amino-4-isopropoxy-1-methylbenzene 55

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.me The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are governed by the electronic nature of the substituents already present. libretexts.org

In the case of this compound, the aromatic ring possesses three substituents with competing directing effects. To predict the outcome of an EAS reaction, the individual influence of each group must be considered.

Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance (+R effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.me It is an ortho, para-director.

Methyl Group (-CH₃): An alkyl group, it is a weakly activating group through an inductive effect (+I effect), donating electron density to the ring. It also directs incoming electrophiles to the ortho and para positions. fiveable.me

The combined influence of these groups determines the position of electrophilic attack. The isopropoxy group at C4 and the methyl group at C1 strongly activate the ring. The iodo group at C2 deactivates the ring but directs ortho and para. The available positions for substitution are C3, C5, and C6.

The directing effects of the substituents are summarized in the table below:

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-CH₃C1+I (Inductive)Activatingortho, para
-IC2-I (Inductive), +R (Resonance)Deactivatingortho, para
-OCH(CH₃)₂C4+R (Resonance), -I (Inductive)Strongly Activatingortho, para

Considering these effects, the powerful activating and directing effect of the isopropoxy group is expected to be dominant. The ortho positions to the isopropoxy group are C3 and C5. The para position is occupied by the methyl group. The methyl group directs to its ortho positions (C2 and C6) and its para position (C5). The iodo group directs to its ortho position (C3) and its para position (C6).

The positions are influenced as follows:

Position C3: ortho to the strong activating isopropoxy group and ortho to the deactivating iodo group.

Position C5: ortho to the strong activating isopropoxy group and para to the activating methyl group.

Position C6: ortho to the activating methyl group and para to the deactivating iodo group.

Given the strong activating nature of the isopropoxy group, positions C3 and C5 are the most likely sites for electrophilic attack. Between C3 and C5, position C5 is doubly activated by being ortho to the isopropoxy group and para to the methyl group. Conversely, C3 is adjacent to the sterically bulky iodo group, which may hinder the approach of an electrophile. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com For this compound, a typical nitration reaction would be expected to yield primarily 2-iodo-4-isopropoxy-1-methyl-5-nitrobenzene.

Functionalization of the Isopropoxy Moiety and Benzylic Methyl Group

Beyond the aromatic core, the isopropoxy and methyl substituents offer further sites for chemical modification.

Functionalization of the Isopropoxy Group: The isopropoxy group is an ether linkage. The most common reaction for aryl ethers is ether cleavage, which typically requires harsh conditions using strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). Cleavage of the isopropoxy group in this compound would lead to the formation of the corresponding phenol, 2-iodo-4-hydroxy-1-methylbenzene, and an isopropyl halide.

Functionalization of the Benzylic Methyl Group: The methyl group attached to the benzene ring is a benzylic position. The C-H bonds at this position are weaker than those of a typical alkane and are susceptible to a variety of transformations, including oxidation and halogenation. rwth-aachen.de

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert this compound into 2-iodo-4-isopropoxybenzoic acid. Milder oxidation can potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. khanacademy.org For instance, C-H activation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of benzylic ethers or, after subsequent reactions, other functional groups. rsc.orgresearchgate.net

Halogenation: Free radical halogenation can selectively occur at the benzylic position under UV light or with a radical initiator like AIBN. Using N-bromosuccinimide (NBS), for example, would introduce a bromine atom to the methyl group, yielding 1-(bromomethyl)-2-iodo-4-isopropoxybenzene. This benzylic halide is a valuable intermediate for further nucleophilic substitution reactions. khanacademy.org A recently developed photo-mediated methodology allows for benzylic C-H bond oxygenation via mesyloxy radicals, which could be applicable. researchgate.net

Functional GroupReaction TypeReagentsProduct Type
IsopropoxyEther CleavageHI, HBrPhenol
Methyl (Benzylic)OxidationKMnO₄, H₂CrO₄Carboxylic Acid
Methyl (Benzylic)Radical Halogenation    NBS, UV lightBenzylic Halide

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in aryl iodides is relatively weak, making it susceptible to cleavage and participation in radical reactions. libretexts.org These reactions can be initiated by heat, light, or radical initiators.

One important class of such reactions is radical dehalogenation, where the iodine atom is replaced by a hydrogen atom. This is often achieved using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org This reaction would convert this compound to 4-isopropoxy-1-methylbenzene (p-cymene).

The aryl radical generated from the homolytic cleavage of the C-I bond can also participate in various carbon-carbon bond-forming reactions. These include:

Radical Cyclizations: If a suitable unsaturated group is present elsewhere in the molecule, an intramolecular cyclization can occur.

Intermolecular Coupling Reactions: The aryl radical can be trapped by other molecules, leading to the formation of new C-C bonds.

The Barton-McCombie deoxygenation is a related radical-based reaction, although it targets hydroxyl groups after their conversion to a thiocarbonyl derivative. libretexts.org While not directly applicable to the C-I bond, it highlights the utility of radical chemistry in organic synthesis. The Hofmann-Löffler-Freytag reaction is another example of a radical process involving a six-membered ring transition state, showcasing the diverse applications of radical intermediates in forming new chemical bonds. libretexts.org

Application of 2 Iodo 4 Isopropoxy 1 Methylbenzene As a Versatile Synthetic Building Block

Precursor for Advanced Aromatic and Biaryl Systems

2-Iodo-4-isopropoxy-1-methylbenzene is a key starting material for the synthesis of advanced aromatic and biaryl systems. These structures are prevalent in many biologically active compounds and functional materials. The presence of the iodine atom makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

One of the most important of these reactions is the Suzuki-Miyaura coupling . libretexts.org In this reaction, the aryl iodide (this compound) is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly efficient for creating biaryl compounds, where two aromatic rings are linked together. libretexts.org The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. libretexts.org The reactivity of the aryl halide is a crucial factor, with aryl iodides generally being more reactive than aryl bromides or chlorides, making this compound an ideal substrate. wikipedia.org

The Heck reaction is another powerful palladium-catalyzed reaction that utilizes this compound to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl iodide with an alkene to produce a substituted alkene. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent beta-hydride elimination to give the product and regenerate the catalyst. libretexts.org

The Sonogashira coupling provides a direct route to arylalkynes by reacting this compound with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a valuable tool for the synthesis of complex molecules. wikipedia.org The reactivity of the halide follows the order I > Br > Cl, again highlighting the utility of the iodo-substituted starting material. wikipedia.org

Finally, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a direct method for the synthesis of aryl amines. wikipedia.org The development of various generations of catalyst systems has expanded the utility of this reaction to a wide range of amine and aryl halide coupling partners. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Bond Formed Key Features
Suzuki-Miyaura Coupling Organoboron Compound C-C (Aryl-Aryl) Forms biaryl systems, high efficiency. libretexts.org
Heck Reaction Alkene C-C (Aryl-Vinyl) Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Terminal Alkyne C-C (Aryl-Alkynyl) Forms arylalkynes under mild conditions. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination Amine C-N (Aryl-Amine) Forms aryl amines with broad substrate scope. wikipedia.orgorganic-chemistry.org

Role in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and natural product synthesis. This compound is a valuable precursor for the construction of a variety of complex heterocyclic systems.

The palladium-catalyzed cross-coupling reactions mentioned previously can be adapted to synthesize heterocyclic structures. For instance, intramolecular versions of these reactions can be employed to form rings. An appropriately substituted derivative of this compound can undergo an intramolecular Heck reaction to form a new ring system containing the substituted benzene (B151609) ring. libretexts.orgyoutube.com Similarly, intramolecular Buchwald-Hartwig amination can be used to synthesize nitrogen-containing heterocycles. nih.gov

Furthermore, the products of the initial cross-coupling reactions can serve as intermediates for subsequent cyclization reactions. For example, an aryl amine synthesized via Buchwald-Hartwig amination can be further reacted to form nitrogen-containing heterocycles like indoles or quinolines. An arylalkyne produced from a Sonogashira coupling can undergo cyclization to form furans, indoles, or other heterocyclic systems. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzo[b]furans. organic-chemistry.org

The van Leusen reaction, a multicomponent reaction, is a powerful method for the synthesis of imidazoles, a common scaffold in pharmaceuticals. nih.gov While not a direct reaction of this compound itself, the functional groups it introduces can be precursors to the components needed for such multicomponent reactions, highlighting its indirect role in accessing complex heterocyclic structures.

Utilization in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating the intermediates. Multicomponent reactions (MCRs) are a type of one-pot reaction where three or more reactants combine to form a product that incorporates portions of all the starting materials. iitj.ac.intaylorandfrancis.com These approaches are highly desirable in organic synthesis as they increase efficiency, reduce waste, and can rapidly build molecular complexity. iitj.ac.in

This compound can be a key component in designing cascade and multicomponent reaction sequences. For example, a sequence could be initiated by a palladium-catalyzed cross-coupling reaction, with the resulting product undergoing a subsequent in-situ reaction. A notable example is a domino hydrolysis/dehydrohalogenation/Heck reaction sequence where an alkene is generated in situ and then coupled with an aryl halide. nih.gov

In the realm of multicomponent reactions, the functional groups of this compound can be modified to participate in well-known MCRs like the Ugi or Passerini reactions. nih.gov For instance, the methyl group could be oxidized to a carboxylic acid, the iodo group could be converted to an amine via Buchwald-Hartwig amination, and these modified derivatives could then be used as components in these powerful transformations to generate complex, highly functionalized molecules. The Groebke-Blackburn-Bienaymé reaction (GBBR) is another example of a multicomponent reaction that can be used to synthesize imidazo-fused heterocycles, and derivatives of this compound could be tailored to participate in such reactions. csic.es

Development of High-Value Intermediates for Organic Synthesis

Beyond its direct use in the synthesis of final target molecules, this compound is instrumental in the preparation of other high-value intermediates. The transformations discussed above, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, convert the relatively simple starting material into more complex and functionalized molecules. libretexts.orgwikipedia.orglibretexts.orgwikipedia.org These products, in turn, can serve as key building blocks for even more elaborate synthetic endeavors.

For example, the biaryl compounds synthesized via the Suzuki-Miyaura coupling are important precursors for liquid crystals, organic light-emitting diodes (OLEDs), and various pharmaceuticals. libretexts.org The substituted alkenes from the Heck reaction are versatile intermediates that can undergo a wide range of further transformations, such as oxidation, reduction, or cycloaddition reactions. nih.gov The arylalkynes from the Sonogashira coupling are not only valuable in their own right but can also be hydrated to form ketones or participate in cycloaddition reactions to form various heterocyclic compounds. rsc.org The aryl amines from the Buchwald-Hartwig amination are fundamental building blocks for a vast array of nitrogen-containing compounds, including dyes, polymers, and pharmaceuticals. chemrxiv.org

Theoretical and Computational Investigations on 2 Iodo 4 Isopropoxy 1 Methylbenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-iodo-4-isopropoxy-1-methylbenzene. These calculations provide a molecular-level understanding of the distribution of electrons and the regions of the molecule most susceptible to chemical attack.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

The electrostatic potential (ESP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the iodine atom, being highly electronegative, creates an electron-deficient region (a "sigma-hole"), making it a potential site for halogen bonding interactions. Conversely, the oxygen atom of the isopropoxy group and the aromatic ring are typically electron-rich.

Calculated Electronic Properties of this compound (Illustrative Data)

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability, relevant for electrophilic aromatic substitution.
LUMO Energy-0.2 eVIndicates electron-accepting capability, relevant for nucleophilic attack.
HOMO-LUMO Gap5.6 eVSuggests good kinetic stability.
Dipole Moment1.5 DReflects the overall polarity of the molecule.

Mechanistic Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of intermediates and transition states.

Transition state analysis is a cornerstone of this modeling. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can calculate the geometry and energy of the transition state, providing insights into the factors that control the activation energy of the reaction. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl iodides, computational studies can elucidate the intricate steps of oxidative addition, transmetalation, and reductive elimination.

These models can also explore the role of solvents and catalysts in the reaction, providing a more complete picture of the reaction dynamics. By understanding the mechanism at a molecular level, reaction conditions can be optimized to improve yields and selectivity.

Prediction of Regioselectivity and Stereoselectivity in Transformations

The substituents on the benzene (B151609) ring of this compound—the iodo, isopropoxy, and methyl groups—exert significant electronic and steric influences that dictate the outcome of chemical transformations. Computational chemistry provides a framework for predicting the regioselectivity and stereoselectivity of these reactions.

Regioselectivity, the preference for reaction at one position over another, can be rationalized by examining the calculated properties of the molecule. For example, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the position on the ring with the highest electron density. This can be predicted by analyzing the distribution of atomic charges or the Fukui functions, which indicate the susceptibility of each atom to nucleophilic or electrophilic attack.

Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial when chiral centers are formed during a reaction. Computational modeling can predict the stereochemical outcome by comparing the energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be favored, resulting in the predominant formation of one stereoisomer.

Conformational Analysis of Isopropoxy and Methyl Substituents

The three-dimensional arrangement of the isopropoxy and methyl substituents relative to the benzene ring can significantly impact the reactivity and physical properties of this compound. Conformational analysis, performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies.

The rotation of the isopropoxy and methyl groups around their bonds to the aromatic ring is associated with specific energy barriers. By calculating the potential energy surface as a function of the dihedral angles defining these rotations, the most stable conformers can be identified. These low-energy conformations are the most populated at a given temperature and will therefore dominate the molecule's chemical behavior.

The conformational preferences are governed by a delicate balance of steric hindrance and electronic interactions. For instance, steric clashes between the bulky isopropoxy group and the adjacent iodo and methyl groups will disfavor certain conformations. Understanding these conformational preferences is essential for accurately modeling reaction mechanisms and predicting selectivity, as the accessibility of different reactive sites can be conformation-dependent.

Advanced Analytical Methodologies for the Study of 2 Iodo 4 Isopropoxy 1 Methylbenzene Transformations

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., High-Resolution NMR, IR)

In situ spectroscopic methods allow for the real-time observation of a chemical reaction as it proceeds, without the need for sampling and quenching. This provides a dynamic view of the concentrations of reactants, intermediates, and products over time.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for monitoring homogeneous reactions involving 2-Iodo-4-isopropoxy-1-methylbenzene. By acquiring NMR spectra at regular intervals, the disappearance of signals corresponding to the starting material and the appearance of signals for the product can be quantified. For instance, in a typical cross-coupling reaction, the chemical shifts of the aromatic protons and the methyl group of this compound would be expected to change significantly upon transformation, providing a clear kinetic profile of the reaction. While specific data for this compound is not publicly available, the principle is well-established for similar aryl halides.

Infrared (IR) Spectroscopy , particularly with the use of attenuated total reflectance (ATR) probes, can also be employed for in situ monitoring. Changes in the vibrational frequencies of functional groups, such as the C-I bond or the aromatic ring vibrations, can be tracked throughout the reaction. For example, the C-I stretching vibration, typically found in the far-IR region, would disappear as the reaction progresses, while new bands corresponding to the newly formed bond (e.g., C-N or C-C) would emerge.

A hypothetical kinetic study of a Suzuki-Miyaura coupling reaction of this compound could be monitored using ¹H NMR, as illustrated in the table below.

Table 1: Hypothetical ¹H NMR Monitoring of a Suzuki-Miyaura Reaction

Time (min)Concentration of this compound (M)Concentration of Product (M)
01.000.00
100.750.25
300.400.60
600.150.85
120<0.05>0.95

Advanced Mass Spectrometry for Reaction Intermediate and Product Analysis

Mass spectrometry (MS) is an indispensable tool for the identification of reaction intermediates and the confirmation of product structures by providing precise mass-to-charge ratio (m/z) information.

Electrospray Ionization (ESI-MS) is a soft ionization technique that can be coupled with reaction mixtures to detect and characterize transient and often charged organometallic intermediates, which are common in catalytic cycles involving aryl halides. For a palladium-catalyzed reaction of this compound, ESI-MS could potentially identify key catalytic species, such as oxidative addition complexes or reductive elimination precursors. The analysis of organometallic compounds by ESI-MS can be challenging, and the choice of solvent and additives is crucial for successful detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is more suitable for the analysis of volatile and thermally stable final products. After a reaction is complete, a sample can be analyzed by GC-MS to separate the product from any remaining starting materials or byproducts and to confirm its identity through its mass spectrum and fragmentation pattern.

Table 2: Expected Mass Spectrometric Data for this compound and a Hypothetical Coupling Product

CompoundMolecular FormulaIonization ModeExpected [M]+ or [M+H]+ (m/z)
This compoundC₁₀H₁₃IOEI276.00
Hypothetical Phenyl-coupled ProductC₁₆H₁₈OESI227.14

Chromatographic Techniques for Separation and Purity Assessment in Complex Systems

Chromatographic methods are essential for the separation of the target product from a complex reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. An online HPLC system can be used for automated reaction monitoring, providing quantitative data on the concentrations of various species over time. chemrxiv.org For the analysis of transformations of this compound, a reversed-phase HPLC method would likely be employed, where the nonpolar nature of the compound would lead to retention on a C18 column. The purity of the final product can be determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. While specific studies on this compound are lacking, research on Buchwald-Hartwig aminations of iodobenzene (B50100) has demonstrated the utility of online HPLC in elucidating complex kinetic profiles. chemrxiv.org

Flash Column Chromatography is the standard preparative technique used to purify the product on a larger scale after the reaction is complete. By selecting an appropriate solvent system, the desired compound can be effectively separated from unreacted starting materials, catalysts, and byproducts.

Table 3: Representative Chromatographic Data for Purity Assessment

TechniqueColumn/Stationary PhaseMobile PhaseRetention Time (Hypothetical)Purity (%)
HPLCC18Acetonitrile/Water8.5 min>99
GC-MSDB-5Helium12.2 min>99

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a crystalline solid. beilstein-journals.org If a derivative of this compound, such as a biaryl product from a coupling reaction, can be crystallized, single-crystal X-ray diffraction analysis can determine its precise molecular geometry, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the regioselectivity of a reaction and for studying the solid-state packing of the molecules. While the search for crystal structures of derivatives of this compound did not yield specific results, the Beilstein Journal of Organic Chemistry contains numerous examples of single-crystal X-ray diffraction analysis being used to unequivocally confirm the structure of complex organic molecules. beilstein-journals.org

Table 4: Hypothetical Crystallographic Data for a Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 5.8 Å, c = 15.1 Å, β = 95°
R-factor< 0.05

Emerging Research Directions and Future Prospects for 2 Iodo 4 Isopropoxy 1 Methylbenzene Chemistry

Development of Novel Catalytic Systems for Transformations

The carbon-iodine bond in 2-iodo-4-isopropoxy-1-methylbenzene is a prime target for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nobelprize.org While palladium-based catalysts have been the workhorse for such transformations, the development of novel catalytic systems using more earth-abundant and less expensive metals is a significant area of future research. nobelprize.orgnih.gov

Iron-catalyzed cross-coupling reactions, for instance, are gaining traction as a more sustainable alternative to palladium. nih.gov Future work will likely focus on designing iron-based catalysts with ligands that can effectively facilitate the coupling of this compound with a wide range of organometallic reagents and other coupling partners. nih.gov The development of these systems aims to provide cost-effective and environmentally friendly methods for synthesizing complex molecules derived from this iodinated precursor.

Furthermore, research into photocatalysis is opening up new avenues for C-N cross-coupling reactions under mild and sustainable conditions. rsc.org The application of visible-light organic-photoredox catalysis could enable the coupling of this compound with various aromatic and aliphatic amines without the need for precious metal catalysts or harsh reaction conditions. rsc.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions that are applicable to aryl iodides like this compound. nih.gov

Reaction Name Coupling Partner Resulting Bond Typical Catalyst System
Suzuki ReactionOrganoboron compoundC-CPd(0) complex
Heck ReactionAlkeneC-CPd(0) complex
Sonogashira ReactionTerminal alkyneC-CPd(0) complex, Cu(I) co-catalyst
Negishi ReactionOrganozinc compoundC-CPd(0) or Ni(0) complex
Buchwald-Hartwig AminationAmineC-NPd(0) complex with specialized ligands

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and the potential for automation. The integration of this compound into flow chemistry setups is a promising future direction. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, represent the next frontier. nih.gov In such a system, this compound could be a key input material for the rapid synthesis of libraries of compounds for drug discovery or materials science applications. These platforms can autonomously explore reaction conditions and identify optimal synthetic routes, significantly accelerating the discovery process.

Chemoinformatics and Machine Learning Approaches in Predicting Reactivity

The use of chemoinformatics and machine learning is revolutionizing how chemists approach synthesis. rjptonline.org By analyzing vast datasets of chemical reactions, machine learning models can be trained to predict the outcomes of reactions, including the reactivity of specific compounds like this compound. nih.govresearchgate.net

Future research will likely involve the development of sophisticated models that can accurately predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation of this compound. nih.gov These predictive tools can save significant time and resources in the laboratory by minimizing trial-and-error experimentation. For example, a neural network model trained on millions of reactions has shown the ability to predict suitable catalysts, solvents, reagents, and temperatures for organic reactions with a high degree of accuracy. nih.gov Such models could be applied to predict the most effective way to, for instance, perform a Suzuki coupling with this compound and a novel boronic acid.

The table below illustrates the predictive accuracy of a machine learning model for reaction conditions. nih.gov

Parameter Top-10 Prediction Accuracy Accuracy within ±20 °C (for Temperature)
Catalyst~80-90%N/A
Solvent~80-90%N/A
Reagent~80-90%N/A
TemperatureN/A~60-70%

Sustainable and Biocatalytic Approaches to Functionalization

In line with the growing emphasis on green chemistry, the development of sustainable and biocatalytic methods for the functionalization of this compound is a critical future direction. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally benign transformations. mdpi.com

One exciting prospect is the use of halogenases, enzymes that can selectively install halogen atoms onto organic molecules. nih.govnih.govresearchgate.net While this compound is already halogenated, the reverse reaction or the enzymatic functionalization of the precursor, 4-isopropoxy-1-methylbenzene, could be explored. Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govresearchgate.net Research in this area could lead to the development of enzymatic routes to produce this compound or its analogs, avoiding the use of harsh chemical reagents. mdpi.com

Q & A

Q. What are the optimal synthetic conditions for preparing 2-Iodo-4-isopropoxy-1-methylbenzene?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group in the benzene ring with isopropoxy and iodomethyl groups. Key conditions include:
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate intermediates .
  • Solvent : Polar aprotic solvents like DMF or acetone to enhance reaction efficiency .
  • Temperature : Moderate heating (60–80°C) to accelerate substitution without decomposition .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Validate with NMR (e.g., δ4.7 for alkoxy protons) and FT-IR (C-I stretch ~500 cm⁻¹) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropoxy methyl splits at δ1.2–1.4, aromatic protons at δ6.5–7.5) .
  • FT-IR : Identify functional groups (C-O-C stretch ~1100 cm⁻¹, C-I ~500 cm⁻¹) .
  • HPLC : Employ a C18 column with methanol/buffer mobile phase (pH 4.6) for purity assessment, as described in pharmacopeial assays .

Q. What are the stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is stable in pH 5–9 but prone to hydrolysis outside this range. For aqueous experiments:
  • Buffer Selection : Use sodium acetate/1-octanesulfonate buffer (pH 4.6–6.5) to maintain stability .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the iodo group .
  • Temperature : Avoid prolonged exposure to >40°C to prevent thermal decomposition .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to the following:
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods or closed systems to limit inhalation of volatile iodinated byproducts .
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for materials science applications?

  • Methodological Answer : The iodine substituent enables participation in Ullmann or Suzuki-Miyaura couplings . For example:
  • Catalyst : Pd(PPh₃)₄ or CuI for C-C bond formation .
  • Ligands : Bidentate ligands (e.g., 1,10-phenanthroline) to enhance catalytic efficiency .
  • Solvent Optimization : Use toluene/water biphasic systems to improve yield in Suzuki reactions .
    Monitor reaction progress via TLC and isolate products using gradient elution chromatography .

Q. What strategies resolve contradictions in reported reactivity data for iodinated aromatic ethers?

  • Methodological Answer : Conflicting reactivity data often arise from solvent polarity or trace metal impurities. To address:
  • Systematic Review : Compare studies using identical solvents (e.g., DMF vs. THF) and catalyst batches .
  • Controlled Replication : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxygen interference .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation barriers and validate experimental outcomes .

Q. How can computational tools streamline retrosynthesis planning for derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:
  • Template Relevance : Prioritize one-step syntheses using halogenation or etherification protocols .
  • Precursor Scoring : Rank commercially available precursors (e.g., 4-isopropoxy-1-methylbenzene) by cost and reactivity .
  • Green Chemistry Metrics : Evaluate solvent environmental impact (e.g., switch from DMF to cyclopentyl methyl ether) .

Q. What are the challenges in preserving iodine substituent stability during functionalization?

  • Methodological Answer : Iodine’s susceptibility to radical cleavage or nucleophilic displacement requires:
  • Low-Temperature Reactions : Conduct reactions at 0–25°C to minimize side reactions .
  • Protecting Groups : Temporarily mask the iodo group with trimethylsilyl during harsh conditions .
  • Radical Inhibitors : Add BHT (butylated hydroxytoluene) to quench free radicals in coupling reactions .

Q. How can enantioselective transformations be achieved using this compound?

  • Methodological Answer : Employ chiral catalysts for asymmetric synthesis:
  • Organocatalysts : Cinchona alkaloids for nucleophilic substitutions at the methoxy group .
  • Metal Complexes : Pd-BINAP catalysts for enantioselective Heck reactions .
  • Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess .

Q. What green chemistry adaptations are feasible for large-scale synthesis?

  • Methodological Answer :
    Implement sustainable practices:
  • Solvent Recycling : Distill and reuse acetone or ethanol from reaction mixtures .
  • Catalyst Recovery : Immobilize Pd on magnetic nanoparticles for easy separation .
  • Microwave Assistance : Reduce reaction time and energy use (e.g., 30 minutes vs. 24 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.